3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide
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Overview
Description
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of benzene derivatives It is characterized by the presence of a chloro group, a methoxy group, two methyl groups, and a sulfonamide group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide typically involves electrophilic aromatic substitution reactions. . The reaction conditions often require controlled temperatures and the use of solvents to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis processes, including Friedel-Crafts acylation, nitration, and subsequent reduction reactions . The use of catalysts and optimized reaction conditions are crucial to achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chloro group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions can produce various substituted benzene derivatives.
Scientific Research Applications
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, leading to inhibition or modulation of their activity. The chloro and methoxy groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-4-methoxy-2,6-dimethylbenzene-1-sulfonamide
- 3-Chloro-5-methoxy-2,4-dimethylbenzene-1-sulfonamide
- 3-Chloro-6-ethoxy-2,4-dimethylbenzene-1-sulfonamide
Uniqueness
3-Chloro-6-methoxy-2,4-dimethylbenzene-1-sulfonamide is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups, along with the sulfonamide functionality, provides a distinct set of properties that can be exploited in various applications .
Properties
CAS No. |
88085-83-0 |
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Molecular Formula |
C9H12ClNO3S |
Molecular Weight |
249.72 g/mol |
IUPAC Name |
3-chloro-6-methoxy-2,4-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C9H12ClNO3S/c1-5-4-7(14-3)9(15(11,12)13)6(2)8(5)10/h4H,1-3H3,(H2,11,12,13) |
InChI Key |
LTOXYPCEWHCYEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1Cl)C)S(=O)(=O)N)OC |
Origin of Product |
United States |
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